molecular formula C7H13NO2 B14329181 Ethyl (2E)-[(propan-2-yl)imino]acetate CAS No. 111601-44-6

Ethyl (2E)-[(propan-2-yl)imino]acetate

Cat. No.: B14329181
CAS No.: 111601-44-6
M. Wt: 143.18 g/mol
InChI Key: ZGLXCHBOZXGIFW-UHFFFAOYSA-N
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Description

Ethyl (2E)-[(propan-2-yl)imino]acetate is an ethyl ester derivative featuring an imino group (-NH-) substituted with a propan-2-yl (isopropyl) moiety at the α-position, with a defined (2E) stereochemistry. This compound belongs to the class of α-imino esters, which are structurally characterized by the presence of an imine (-C=N-) adjacent to an ester group.

The (2E) configuration likely stabilizes the molecule through reduced steric hindrance compared to the (2Z) isomer, as seen in related α,β-unsaturated esters .

Properties

IUPAC Name

ethyl 2-propan-2-yliminoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-4-10-7(9)5-8-6(2)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLXCHBOZXGIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20730317
Record name Ethyl (2E)-[(propan-2-yl)imino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111601-44-6
Record name Ethyl (2E)-[(propan-2-yl)imino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-[(propan-2-yl)imino]acetate typically involves the reaction of ethyl acetate with isopropylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as trifluoromethanesulfonic acid, and requires heating to a temperature range of 120-160°C for 16-20 hours . The reaction mixture is then washed with organic solvents and recrystallized to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is purified through distillation and recrystallization to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-[(propan-2-yl)imino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-[(propan-2-yl)imino]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2E)-[(propan-2-yl)imino]acetate involves its interaction with molecular targets through its imino and ester functional groups. The compound can form hydrogen bonds and engage in π-stacking interactions with other molecules . These interactions influence its reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl (2E)-[(propan-2-yl)imino]acetate with structurally related esters, focusing on substituent effects and applications:

Compound Name Molecular Formula Key Functional Groups Molecular Weight Notable Properties/Applications References
This compound C₈H₁₅NO₂ Ethyl ester, α-imino (isopropyl) 157.21 (calc.) Hypothesized intermediate for heterocycles/pharmaceuticals Inferred
Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate C₇H₁₂ClNO₂ Chloro-substituted α-imino ester 177.63 Used in organic synthesis; higher electrophilicity due to Cl
Ethyl 2-(4-isopropylanilino)-2-oxoacetate C₁₃H₁₇NO₃ α-oxo, anilino substituent 251.28 Potential precursor for bioactive molecules
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate C₁₃H₁₃NO₂ Cyano, α,β-unsaturated ester 215.25 Intermediate for 2-propenoylamides

Substituent Effects on Reactivity and Acidity

  • Imino vs. Oxo Groups: The imino group in this compound is less electron-withdrawing than a carbonyl (oxo) group, as seen in Ethyl 2-(4-isopropylanilino)-2-oxoacetate. This results in lower α-carbon acidity compared to oxo esters, which exhibit pKa values ~21–28 in aqueous systems .
  • Chloro Substituents: The chloro analog (CAS 1432684-06-4) shows enhanced electrophilicity at the α-carbon due to the electron-withdrawing Cl atom, making it more reactive toward nucleophiles than the non-chlorinated imino ester .
  • Cyano Groups: Ethyl cyanoacrylates (e.g., ) exhibit higher acidity (pKa ~9–12) due to the strong electron-withdrawing cyano group, enabling rapid polymerization or Michael additions .

Stability and Stereochemical Considerations

  • The (2E) configuration minimizes steric clash between the imino substituent and the ester group, enhancing stability. This is analogous to Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate, where the syn-periplanar conformation stabilizes the crystal lattice .
  • In contrast, (2Z) isomers of α-imino esters may face destabilization due to unfavorable van der Waals interactions, as observed in related α,β-unsaturated systems .

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